2,4-dioxo-3-pentyl-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound belongs to the tetrahydroquinazoline class, characterized by a fused bicyclic structure with a carboxamide substituent at the 7-position and a pentyl group at the 3-position. Its structural features include a 2,4-dioxo backbone and a propenyl (allyl) moiety on the carboxamide nitrogen.
Properties
IUPAC Name |
2,4-dioxo-3-pentyl-N-prop-2-enyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-5-6-10-20-16(22)13-8-7-12(15(21)18-9-4-2)11-14(13)19-17(20)23/h4,7-8,11H,2-3,5-6,9-10H2,1H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUNALOEDNLUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC=C)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-3-pentyl-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinazoline core. One common approach is to start with a suitable precursor such as a substituted aniline, which undergoes cyclization with a diketone to form the quinazoline ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for commercial production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The presence of ketone groups makes it susceptible to oxidation reactions.
Reduction: : The amide group can be reduced to an amine under certain conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Carboxylic acids or other oxidized derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several areas of scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in various bioassays, showing potential for drug discovery.
Medicine: : It may have therapeutic applications, particularly in the development of new drugs.
Industry: : Its unique properties make it useful in polymer synthesis and other industrial applications.
Mechanism of Action
The mechanism by which 2,4-dioxo-3-pentyl-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Tetrahydroquinazoline Core
The primary structural differences among analogs lie in the substituents at the 3-position (alkyl/aryl groups) and the carboxamide side chain. Key examples include:
Key Observations :
- Bioactivity : The propenyl group (common in all analogs) may contribute to covalent interactions with biological targets, as seen in related thiazolimine derivatives with angiotensin II receptor antagonism .
Pharmacological and Structural Insights from Related Compounds
- Angiotensin II Receptor Antagonism: Prop-2-en-1-yl-substituted thiazolimines (e.g., hydrobromide derivatives in ) exhibit antihypertensive effects via angiotensin II receptor binding.
- Docking Studies : Derivatives with fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) show enhanced binding affinity due to hydrogen bonding and electrostatic interactions, a feature that could be explored in optimizing the target compound .
- Stability : Quinazolines are stable in acidic/alkaline conditions but degrade upon boiling. The pentyl substituent may confer additional steric protection to the dioxo backbone compared to smaller alkyl groups .
Commercial and Research Availability
- BG16211 : Available in 1–10 mg quantities (purity: 90%) for research use, highlighting its utility as a reference compound .
- sc-492703: A Santa Cruz Biotechnology derivative with a cyclohexenylethyl substituent (priced at $120/5 mg) underscores the commercial interest in modified tetrahydroquinazolines .
- C487-0276 : A ChemDiv compound with a difluorophenyl-carbamoyl linker, available from 1 mg, indicates niche applications in high-throughput screening .
Biological Activity
2,4-Dioxo-3-pentyl-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 315.37 g/mol. Its structure features a quinazoline core which is known for various biological activities. The specific arrangement of functional groups contributes to its pharmacological properties.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in inflammatory pathways. For instance, they may affect cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
- Modulation of Cell Signaling Pathways : They may influence pathways such as AMPK and mTOR, which are critical for cellular metabolism and growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example:
- In vitro Studies : Research demonstrated that similar compounds inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific IC50 values vary depending on the cell type but are generally in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 4.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 6.0 | Inhibition of PI3K/AKT pathway |
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent:
- Animal Models : In rodent models of inflammation (e.g., carrageenan-induced paw edema), administration resulted in significant reductions in swelling compared to controls.
| Model | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|
| Carrageenan-induced edema | 10 | 70% reduction |
| Complete Freund’s Adjuvant | 20 | 65% reduction |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazoline and evaluated their anticancer activities against human breast cancer cells. The lead compound exhibited potent cytotoxicity with an IC50 value of 5.2 µM and was found to induce apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
A study conducted on the anti-inflammatory properties of quinazoline derivatives reported that the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
